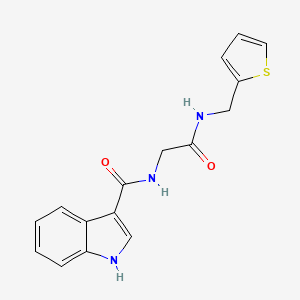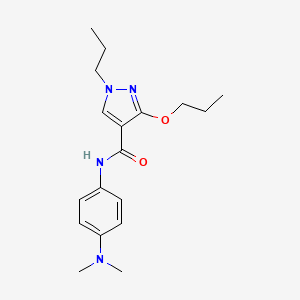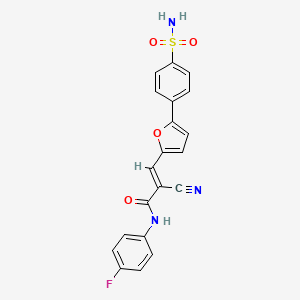![molecular formula C10H7ClFNO3 B2574332 3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid CAS No. 929697-64-3](/img/structure/B2574332.png)
3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid” is a chemical compound with the CAS Number: 196804-60-1 . It has a molecular weight of 243.62 .
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoic acid . The InChI code is 1S/C10H7ClFNO3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+ .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 243.62 .Scientific Research Applications
Photoalignment of Nematic Liquid Crystals
Research has shown that derivatives of prop-2-enoic acid, which share structural similarities with "3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid," are effective in promoting the photoalignment of nematic liquid crystals. The presence of fluoro-substituents significantly influences the quality of alignment, suggesting potential applications in the development of liquid crystal displays (LCDs) (Hegde et al., 2013).
Polymer-Rare Earth Metal Complexes
A study involving the functionalization of polystyrene with aryl carboxylic acid, similar in function to "3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid," showcased the preparation of polymer-rare earth metal complexes. These complexes exhibit strong fluorescence emissions, hinting at their applicability in materials science for the development of novel luminescent materials (Gao et al., 2012).
Fluorescent pH Sensors
Another study highlighted the synthesis of a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects. Such compounds, akin to "3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid," are promising for developing fluorescent pH sensors capable of detecting acidic and basic conditions in both solution and solid states (Yang et al., 2013).
Photocatalytic Reactions
Research into donor-acceptor fluorophores for energy-transfer-mediated photocatalysis has unveiled the potential of using structures related to "3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid" in facilitating photosensitization and photocatalytic reactions. This underscores the importance of such compounds in sustainable chemistry and environmental applications (Lu et al., 2018).
Cryogenic Luminescent Thermometers
The design and application of luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing have been significantly enhanced by the use of fluorine-modified ligands. This research indicates the potential of "3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid" derivatives in creating advanced sensing materials for low-temperature applications (Zhao et al., 2018).
properties
IUPAC Name |
(E)-4-(3-chloro-4-fluoroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEYZZMFXUDNSC-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Fluorosulfonyloxy-3-[(phenylcarbamoylamino)methyl]benzene](/img/structure/B2574250.png)

![3-hydroxy-1-(2-methoxyphenyl)-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2574252.png)
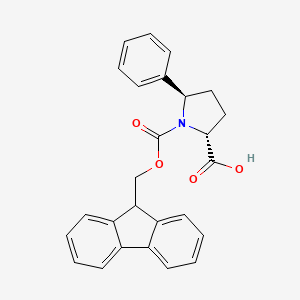
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2574254.png)
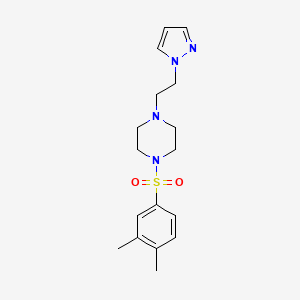
![6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2574257.png)
![(Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2574261.png)

